

In-Depth Technical Guide to Bromo-PEG4-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Bromo-PEG4-acid	
Cat. No.:	B1667891	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG4-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of Bromo-PEG4-acid

Bromo-PEG4-acid is a versatile chemical tool composed of a four-unit polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid and a bromo group. This structure imparts both hydrophilicity and specific reactivity, making it an ideal linker for a variety of biomolecular applications.

Physicochemical and Identification Data

The key quantitative data for **Bromo-PEG4-acid** are summarized in the table below for easy reference.



Property	Value	Citation(s)
CAS Number	1393330-38-5	[1][2][3][4]
Molecular Weight	329.18 g/mol (Computed), 329.2 g/mol (Listed)	[1]
Molecular Formula	C11H21BrO6	
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥98%	
Solubility	Soluble in Water, DMSO, DMF, and DCM	
Storage Conditions	Store at -20°C for long-term stability.	-

Key Applications of Bromo-PEG4-acid

The dual functionality of **Bromo-PEG4-acid**, combined with the benefits of the PEG spacer, makes it a valuable reagent in several advanced research areas. The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugates and can reduce non-specific binding.

- Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol groups (e.g., on cysteine residues) or other nucleophiles.
- Drug Delivery and Antibody-Drug Conjugates (ADCs): The linker can be used to attach
 therapeutic agents to targeting moieties such as antibodies, creating targeted drug delivery
 systems. The PEG spacer can improve the pharmacokinetic properties of the resulting
 conjugate.
- PROTAC Development: Bromo-PEG4-acid is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination



and subsequent degradation of that protein. The PEG linker connects the target-binding ligand to the E3 ligase ligand.

Experimental Protocols

The following are detailed, representative methodologies for the use of **Bromo-PEG4-acid** in bioconjugation and PROTAC synthesis.

Protocol 1: Amide Bond Formation with a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of **Bromo-PEG4-acid** to a protein via its primary amine groups using carbodiimide chemistry.

Materials:

- Bromo-PEG4-acid
- Protein of interest (in a non-amine-containing buffer, e.g., PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column for purification

Procedure:

- Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 5-10 mg/mL.
- Activation of Bromo-PEG4-acid:



- Dissolve Bromo-PEG4-acid in anhydrous DMSO or DMF to prepare a 100 mM stock solution.
- In a separate tube, add a 10- to 50-fold molar excess of Bromo-PEG4-acid to the protein solution.
- Add EDC and NHS to the reaction mixture to a final concentration of 5 mM and 10 mM,
 respectively. These are typically added from fresh stock solutions in water or DMSO.

Conjugation Reaction:

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

· Quenching:

- Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction by consuming any unreacted NHS esters.
- Incubate for an additional 15-30 minutes at room temperature.

Purification:

- Remove excess Bromo-PEG4-acid and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
- Collect the protein-containing fractions.

Characterization:

 Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: General Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using **Bromo-PEG4-acid** as a linker between a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B). This example assumes Ligand A contains a nucleophile (e.g., a thiol) and Ligand B has a primary amine.



Step 1: Conjugation of Bromo-PEG4-acid to Ligand B

Reaction Setup:

- Dissolve Ligand B (containing a primary amine) and a slight molar excess (1.2 equivalents) of Bromo-PEG4-acid in a suitable anhydrous solvent (e.g., DMF).
- Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

· Reaction and Monitoring:

- Stir the reaction at room temperature for 2-4 hours.
- Monitor the progress of the reaction by LC-MS to confirm the formation of the Ligand B-PEG4-Bromo intermediate.

Purification:

Once the reaction is complete, purify the intermediate using preparative HPLC.

Step 2: Conjugation of the Intermediate to Ligand A

Reaction Setup:

- Dissolve the purified Ligand B-PEG4-Bromo intermediate and Ligand A (containing a thiol or other nucleophile, 1.1 equivalents) in a polar aprotic solvent like DMF.
- Add a non-nucleophilic base such as potassium carbonate or DIPEA (2-3 equivalents) to facilitate the nucleophilic substitution.

Reaction and Monitoring:

- Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight.
- Monitor the formation of the final PROTAC product by LC-MS.

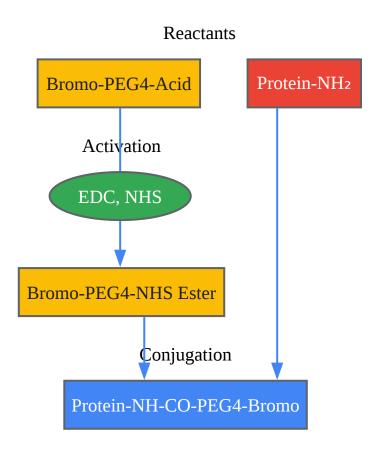
• Purification:



- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

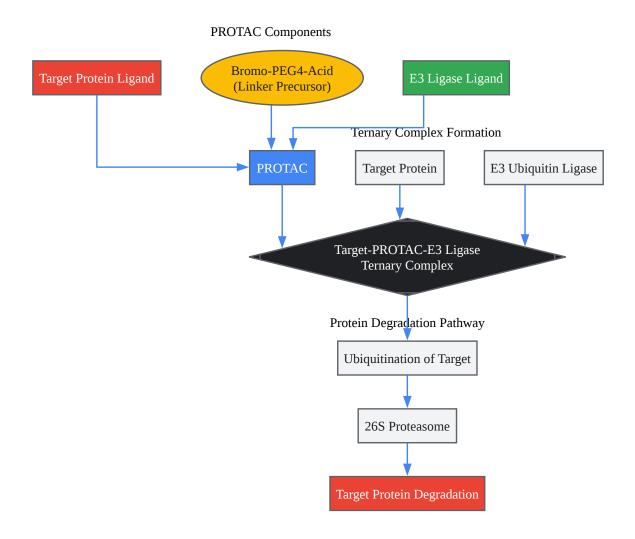
The following diagrams illustrate key workflows and mechanisms involving **Bromo-PEG4-acid**.



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Caption: Workflow for protein conjugation using **Bromo-PEG4-acid**.





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Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.



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